4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine
CAS No.: 2640960-13-8
Cat. No.: VC11815238
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-13-8 |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine |
| Standard InChI | InChI=1S/C18H24N4O/c1-15-13-18(20-14-19-15)22-11-9-21(10-12-22)8-7-16-3-5-17(23-2)6-4-16/h3-6,13-14H,7-12H2,1-2H3 |
| Standard InChI Key | BCVAAWIMJZEKRL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
Introduction
4-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that belongs to the pyrimidine class. It features a pyrimidine core with a piperazine ring substituted by a 2-(4-methoxyphenyl)ethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Key Characteristics:
-
CAS Number: 2640960-13-8
-
Molecular Formula: C18H24N4O
-
Molecular Weight: 312.4 g/mol
Synthesis of 4-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis details for this compound are not widely documented, similar compounds often involve the formation of the pyrimidine core followed by the introduction of the piperazine and methoxyphenyl groups through nucleophilic substitution or alkylation reactions.
Research Directions Table:
| Area of Research | Potential Applications |
|---|---|
| Neurotransmitter Systems | Modulation of neurotransmitter activity |
| Enzyme Inhibition | Targeting specific enzymes for therapeutic effects |
| Medicinal Chemistry | Design of new drugs with improved efficacy and safety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume